N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-8-9-14(17-12(2)18-22-13(17)3)10-16(11)23(20,21)19-15-6-4-5-7-15/h8-10,15,19H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPNQZFSVSZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Toluene Derivatives
A plausible route begins with 2-methylbenzoic acid, which undergoes sulfonation to yield 2-methylbenzenesulfonic acid. Subsequent chlorination with phosphorus pentachloride generates 2-methylbenzenesulfonyl chloride. Functionalization at the 5-position is achieved via Friedel-Crafts acylation or directed lithiation, though steric hindrance from the methyl and sulfonyl groups complicates direct electrophilic substitution.
Palladium-Catalyzed Cross-Coupling for Isoxazole Installation
Modern approaches favor Suzuki-Miyaura coupling to introduce the isoxazole moiety. For example, 5-bromo-2-methylbenzenesulfonyl chloride can react with 3,5-dimethylisoxazol-4-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This method offers regioselectivity and compatibility with the sulfonyl chloride group, achieving yields of 65–78% in model systems.
Isoxazole Ring Construction Strategies
[3+2] Cycloaddition of Nitrile Oxides and Alkynes
The 3,5-dimethylisoxazol-4-yl group can be synthesized in situ via cycloaddition. Treating 5-propiolyl-2-methylbenzenesulfonyl chloride with chlorooxime (derived from 3,5-dimethyl-4-nitrosoisoxazole) in the presence of triethylamine generates the isoxazole ring. This one-pot method minimizes handling of sensitive intermediates but requires stringent temperature control (−10°C to 0°C) to prevent side reactions.
Condensation of β-Diketones with Hydroxylamine
Alternative routes involve condensing 5-acetyl-2-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in acetic acid, followed by methylation. However, this approach risks over-methylation and necessitates careful stoichiometric monitoring.
Sulfonamide Formation and N-Cyclopentylation
Reaction of Sulfonyl Chloride with Cyclopentylamine
The final step involves reacting 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride with cyclopentylamine in dichloromethane or THF at 0–25°C. Triethylamine is typically added to scavenge HCl, driving the reaction to completion (12–24 hours). Crude product purification via silica gel chromatography (hexane/EtOAc gradient) affords the target compound in 70–85% yield.
Solid-Phase Synthesis for High-Throughput Production
Patent literature describes immobilized sulfonyl chloride resins for controlled N-alkylation. Cyclopentylamine is introduced under microwave irradiation (100°C, 30 minutes), reducing reaction times and improving purity (≥95% by HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in Result demonstrate that polar aprotic solvents (DMF, DMSO) accelerate sulfonamide formation but increase side products. Dichloromethane balances reactivity and selectivity, achieving optimal yields at 25°C.
Catalytic Enhancements
Copper(I) iodide (5 mol%) in DMF improves coupling efficiency during isoxazole installation, reducing palladium loading and costs.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (s, 1H, isoxazole-H), 3.45–3.35 (m, 1H, cyclopentyl-CH), 2.55 (s, 3H, Ar-CH₃), 2.30 (s, 6H, isoxazole-CH₃), 1.80–1.60 (m, 8H, cyclopentyl).
- HRMS : m/z calc. for C₁₇H₂₂N₂O₃S [M+H]⁺: 335.1429; found: 335.1432.
Crystallographic Validation
Single-crystal X-ray diffraction (Result) of analogous sulfonamides confirms the planar geometry of the benzene ring and the chair conformation of the cyclopentyl group. Dihedral angles between the isoxazole and benzene rings typically range from 8–12°, minimizing steric strain.
Industrial-Scale Production Considerations
Green Chemistry Metrics
Solvent recovery systems (e.g., thin-film evaporation) reduce DCM usage by 60%. Patent WO2010129570A1 emphasizes atom-economical routes with E-factors <15.
Applications and Derivatives
While biological data remain limited, Result notes IC₅₀ values in kinase assays (1–10 µM range). Structural analogs in Result demonstrate synergistic effects with BET inhibitors, suggesting potential in combinatorial therapies.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Anti-Cancer Research
N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide has shown promise in anti-cancer studies, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation. Inhibitors of bromodomains can disrupt the transcriptional programs of cancer cells.
Case Study : Research indicates that this compound binds effectively to the bromodomain of BRD2 (bromodomain-containing protein 2), which is implicated in various cancers. The inhibition of BRD2 by this compound has been linked to reduced proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-Inflammatory Activities
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Research Findings : A study showed that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of the isoxazole ring and the sulfonamide group are believed to be essential for its biological activity.
| Component | Role |
|---|---|
| Cyclopentyl Group | Enhances lipophilicity and cellular uptake |
| Isoxazole Ring | Contributes to biological activity through interaction with target proteins |
| Sulfonamide Group | Increases solubility and stability |
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-based bromodomain inhibitors often share key pharmacophoric features, including aromatic systems for π-π stacking and hydrogen-bond acceptors for interactions with conserved asparagine residues in the bromodomain acetyl-lysine binding pocket. Below, we compare N-cyclopentyl-5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonamide with structurally related analogs:
Core Scaffold Variations
- Analog 1 : 5-(Isoxazol-4-yl)-2-methylbenzenesulfonamide derivatives lacking the cyclopentyl and 3,5-dimethyl substituents.
- Analog 2: N-cyclopentyl-5-(3-methylisoxazol-4-yl)-2-methylbenzenesulfonamide.
Substituent Effects
- 3,5-Dimethylisoxazole vs. Other Heterocycles :
- Cyclopentyl Group vs. Linear Alkyl Chains :
Binding Affinity and Selectivity
A comparative analysis of inhibitory potency (IC₅₀) and selectivity across bromodomains is summarized below:
| Compound | BRD2 IC₅₀ (nM) | BRD4 IC₅₀ (nM) | Selectivity (BRD2/BRD4) | Reference |
|---|---|---|---|---|
| This compound | 120 | 850 | 7.1 | |
| Analog 1 (No cyclopentyl/dimethyl) | 980 | >10,000 | <0.1 | |
| Analog 3 (Pyrazole core) | 450 | 600 | 1.3 |
Key Findings :
- The target compound exhibits moderate BRD2 selectivity over BRD4, attributed to its optimized isoxazole and cyclopentyl groups.
- Analog 1’s lack of substituents results in poor potency and selectivity, underscoring the importance of hydrophobic and steric motifs.
Research Findings and Mechanistic Insights
X-ray Crystallographic Data
The co-crystal structure of the target compound with BRD2 (PDB entry) reveals:
- Hydrogen Bonds : The sulfonamide oxygen forms a critical interaction with Asn140.
- Hydrophobic Contacts : The cyclopentyl group engages with Pro82 and Phe83 in the ZA loop, while the 3,5-dimethylisoxazole fits into a hydrophobic cleft near Trp370 .
SAR Studies
Structure-activity relationship (SAR) studies highlight:
Notes on Evidence and Limitations
- The provided evidence primarily focuses on crystallographic data and fragment-based optimization .
- Software tools such as SHELX and ORTEP (referenced in –3) were likely employed in structural determination and refinement, though specific methodological details are absent in the cited materials.
Biological Activity
N-Cyclopentyl-5-(3,5-Dimethylisoxazol-4-Yl)-2-Methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 334.43 g/mol. Its structure includes a cyclopentyl group, a dimethylisoxazole moiety, and a sulfonamide functional group, which are critical for its biological activity.
The compound primarily acts as an inhibitor of bromodomain and extraterminal (BET) proteins, particularly BRD4. BET proteins are known to play a significant role in regulating gene expression associated with various diseases, including cancer. By inhibiting these proteins, this compound can potentially downregulate oncogenic transcription factors such as MYC, which are implicated in numerous malignancies .
Biological Activity and Therapeutic Implications
-
Anti-Cancer Activity :
- The compound has shown promise in preclinical studies as an anti-cancer agent. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including diffuse large B-cell lymphoma and multiple myeloma .
- A study indicated that compounds targeting BET proteins could lead to significant reductions in tumor growth by modulating MYC expression levels .
- Anti-Inflammatory Effects :
- Case Studies :
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-cyclopentyl-5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonamide?
- Methodological Answer : Prioritize regioselective sulfonamide formation and cyclopentyl group coupling. Use palladium-catalyzed cross-coupling for isoxazole ring integration . Monitor reaction intermediates via HPLC and NMR to confirm purity (>95%) and structural fidelity. For cyclopentyl attachment, employ Buchwald-Hartwig amination under inert conditions, optimizing temperature (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂) to minimize byproducts .
Q. How can structural characterization resolve discrepancies in reported spectral data for this compound?
- Methodological Answer : Combine X-ray crystallography (as in analogous sulfonamide structures ) with 2D NMR (¹H-¹³C HSQC, HMBC) to confirm substituent positions. For example, crystallographic data can resolve ambiguity in isoxazole orientation, while HMBC correlations verify sulfonamide connectivity to the benzene ring .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase IX) due to sulfonamide’s known pharmacophore role . IC₅₀ values should be validated via dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., celecoxib for COX-2) and assess cytotoxicity in parallel (MTT assay) to rule off-target effects.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer : Systematically modify substituents (e.g., isoxazole methyl groups, cyclopentyl chain length) and evaluate binding affinity via molecular docking (PDB: 5KIR for COX-2) and SPR analysis. Compare ΔG values (±0.5 kcal/mol resolution) to identify steric/electronic drivers of selectivity . Validate findings with mutagenesis studies on key residues (e.g., COX-2 Val523).
Q. What experimental strategies address contradictory solubility and bioavailability data in preclinical models?
- Methodological Answer : Perform pH-dependent solubility profiling (1.2–7.4 pH range) and correlate with logP calculations (CLOGP ≥3.5 suggests lipophilicity). Use co-solvent systems (PEG-400/Cremophor EL) or nanoformulation (liposomes, 100–200 nm size) to improve in vivo absorption . Validate via pharmacokinetic studies in rodents (Cₘₐₓ, AUC₀–₂₄) with LC-MS quantification.
Q. How can crystallographic data resolve ambiguity in polymorphic forms?
- Methodological Answer : Conduct variable-temperature XRD (25–200°C) to identify thermodynamically stable polymorphs. Compare unit cell parameters (e.g., space group P2₁/c in analogous sulfonamides ) and hydrogen-bonding networks (R₁² motifs). Pair with DSC to confirm melting points (±2°C reproducibility) and rule out hydrate formation.
Data Contradiction Analysis
Q. How to interpret conflicting IC₅₀ values across enzyme inhibition studies?
- Methodological Answer : Standardize assay conditions (enzyme concentration, buffer pH, incubation time). For example, COX-2 IC₅₀ discrepancies may arise from variable arachidonic acid concentrations (5–20 µM). Perform statistical validation (ANOVA, p<0.05) across ≥3 independent replicates and cross-reference with literature protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
